Benzyl (2-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate
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Overview
Description
The compound contains several functional groups, including a benzyl group, a carbamate group, a piperidine ring, and a chloropyridine group. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound’s structure includes a piperidine ring, which is a common motif in many pharmaceuticals. The chloropyridine group can act as a bioisostere for phenyl rings, potentially improving metabolic stability .Chemical Reactions Analysis
The compound’s reactivity would likely be dominated by the electrophilic carbonyl group in the carbamate, the nucleophilic nitrogen in the piperidine ring, and the potential leaving group in the chloropyridine .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the carbamate and piperidine groups could form hydrogen bonds, affecting its solubility and stability.Scientific Research Applications
Chemical Synthesis Processes
- Stereoselective Piperidine Synthesis : Innovative approaches have been developed for the stereoselective synthesis of piperidine structures, utilizing oxidative carbon–hydrogen bond functionalizations of enamides. These methods demonstrate efficiency and stereocontrol, highlighting the compound's role in forming complex molecular structures under mild conditions (Gediminas J. Brizgys et al., 2012).
- Catalysis in Hydrofunctionalization : The compound has been involved in catalyzed intramolecular exo-hydrofunctionalization of allenes, showcasing its utility in synthesizing piperidine derivatives and facilitating the formation of oxygen heterocycles with high exo-selectivity (Zhibin Zhang et al., 2006).
- Amidation and Amination : Direct C(sp2)-H bond amidation/amination using N-chlorocarbamates and N-chloromorpholines demonstrates a versatile synthesis pathway for functionalized anthranilic acids, leveraging the compound's role in achieving high yields with excellent ortho-selectivity (Fo‐Ning Ng et al., 2014).
Antimicrobial Activity Studies
- Pyridine Derivatives : Research into new pyridine derivatives, including those related to the compound , has shown variable and modest antimicrobial activity against strains of bacteria and fungi. This line of investigation opens up possibilities for the development of novel antimicrobial agents (N. Patel et al., 2011).
Future Directions
Properties
IUPAC Name |
benzyl N-[2-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c21-17-12-22-9-6-18(17)28-16-7-10-24(11-8-16)19(25)13-23-20(26)27-14-15-4-2-1-3-5-15/h1-6,9,12,16H,7-8,10-11,13-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNBDDWEWRVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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